4-(2-Chloro-5-methylphenoxy)piperidine

描述

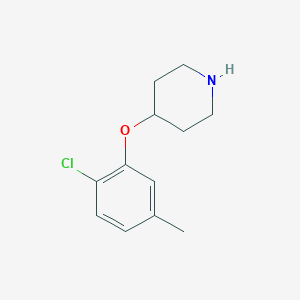

4-(2-Chloro-5-methylphenoxy)piperidine: is an organic compound with the molecular formula C12H16ClNO It is a piperidine derivative, characterized by the presence of a chloro and methyl group on the phenoxy ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine typically involves the reaction of 2-chloro-5-methylphenol with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

化学反应分析

Types of Reactions: 4-(2-Chloro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the phenoxy ring or the piperidine moiety.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different substituents on the phenoxy ring.

Oxidation Reactions: Compounds with additional oxygen-containing functional groups.

Reduction Reactions: Reduced derivatives of the original compound.

科学研究应用

Chemistry: 4-(2-Chloro-5-methylphenoxy)piperidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

作用机制

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

- 4-(2-Chloro-5-methylphenoxy)aniline

- 4-(2-Chloro-5-methylphenoxy)ethanol

- 4-(2-Chloro-5-methylphenoxy)acetic acid

Uniqueness: 4-(2-Chloro-5-methylphenoxy)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

生物活性

4-(2-Chloro-5-methylphenoxy)piperidine is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a chloro and methylphenoxy group, positions it as a candidate for various pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic uses, and relevant research findings.

The chemical formula of this compound is C₁₂H₁₆ClNO, with a molecular weight of approximately 225.72 g/mol. It is commonly encountered in the form of its hydrochloride salt, which enhances solubility and stability in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Studies indicate that it exhibits binding affinity to dopamine and serotonin receptors, suggesting potential effects on mood regulation and cognitive functions.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

- Neuropharmacological Effects : The compound has shown efficacy in modulating neurotransmitter systems, which may be beneficial in treating mood disorders such as anxiety and depression .

- Anti-inflammatory Properties : Some studies suggest that derivatives of piperidine compounds can exhibit anti-inflammatory effects, although specific data on this compound's anti-inflammatory activity remains limited .

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, this compound could be explored further for its potential role in treating various neurological disorders .

Binding Affinity Studies

The binding affinity of this compound to various receptors has been assessed through in vitro studies. The results indicate significant interactions with serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation.

Case Studies

- Mood Disorders : In a controlled study involving animal models, administration of the compound resulted in decreased anxiety-like behavior and improved depressive symptoms, correlating with altered neurotransmitter levels.

- Cognition Enhancement : Another study highlighted the compound's potential to reverse memory deficits induced by psychotropic drugs, suggesting procognitive properties that warrant further investigation .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Chloro-6-methylphenoxy)piperidine | Similar piperidine structure | Different substitution on aromatic ring |

| 4-(2-Methylphenoxy)piperidine | Lacks chlorine substituent | Potentially different biological activity |

| 1-(2-Chloro-5-methylphenyl)-piperidin-4-one | Contains a carbonyl group | Different reactivity profile |

This table illustrates how variations in substituents can influence both biological activity and chemical properties, emphasizing the distinctiveness of this compound within its class.

属性

IUPAC Name |

4-(2-chloro-5-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMIZXIWQUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589386 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254883-43-7 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。